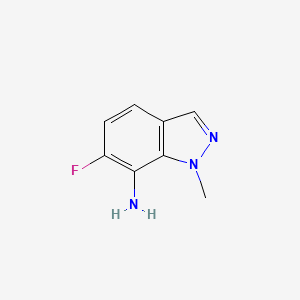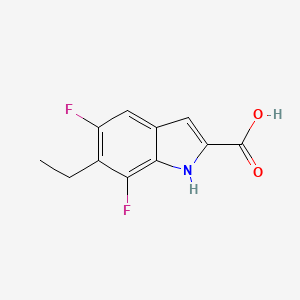![molecular formula C12H12N2O B13123316 1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
1-([2,2'-Bipyridin]-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a bipyridine moiety, which is a common ligand in coordination chemistry, attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine and an appropriate alkylating agent.
Alkylation: The bipyridine is alkylated using an alkyl halide under basic conditions to introduce the ethan-1-ol group.
Reaction Conditions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and the reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced bipyridine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in drug design and delivery systems.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bipyridin]-5-yl)ethan-1-ol largely depends on its role as a ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atoms of the bipyridine moiety, forming stable complexes. These complexes can then participate in various catalytic cycles or biological processes, depending on the metal and the specific application.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine ligand without the ethan-1-ol group.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
1,10-Phenanthroline: A related ligand with a similar structure but different electronic properties.
Uniqueness
1-([2,2’-Bipyridin]-5-yl)ethan-1-ol is unique due to the presence of the ethan-1-ol group, which can introduce additional functionality and reactivity compared to other bipyridine derivatives. This makes it a versatile ligand for various applications in coordination chemistry and beyond.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-(6-pyridin-2-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-5-6-12(14-8-10)11-4-2-3-7-13-11/h2-9,15H,1H3 |
InChI Key |
SSTVXZOHFPMWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)C2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl 8-amino-3,3a-dihydro-1H-benzofuro[2,3-c]pyrrole-2(8bH)-carboxylate](/img/structure/B13123248.png)

![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13123257.png)
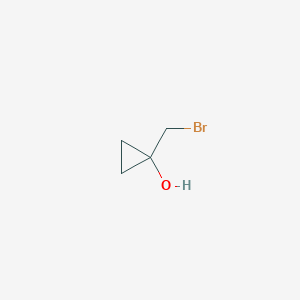
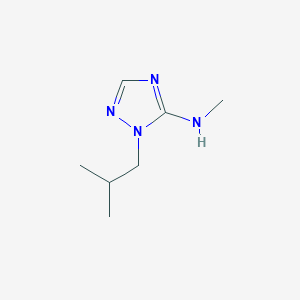
![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)

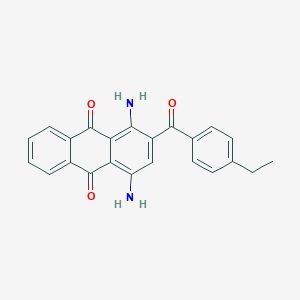
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide](/img/structure/B13123293.png)

